2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
CAS No.: 164068-19-3
Cat. No.: VC2866326
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan - 164068-19-3](/images/structure/VC2866326.png)
Specification
CAS No. | 164068-19-3 |
---|---|
Molecular Formula | C22H23N3O4 |
Molecular Weight | 393.4 g/mol |
IUPAC Name | (2S)-2-amino-3-[2-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-1H-indol-3-yl]propanoic acid |
Standard InChI | InChI=1S/C22H23N3O4/c23-16(22(28)29)9-14-12-5-2-4-8-18(12)25-21(14)20(19(27)11-26)15-10-24-17-7-3-1-6-13(15)17/h1-8,10,16,19-20,24-27H,9,11,23H2,(H,28,29)/t16-,19?,20?/m0/s1 |
Standard InChI Key | AUBOWAVUZUFMLE-DZIBYMRMSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N)C(CO)O |
SMILES | C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)CC(C(=O)O)N)C(CO)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)CC(C(=O)O)N)C(CO)O |
Introduction
Chemical Identity and Structure
2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan, also known as Tryptophan impurity J (EP), is a derivative of the essential amino acid L-tryptophan. The compound features a complex structure that combines characteristics of both tryptophan and an indole derivative, with a distinctive propyl chain containing hydroxyl groups . Its structural complexity stems from the fusion of two indole ring systems connected through a hydroxylated propyl bridge.
Nomenclature and Identification
The compound is known by several names in scientific literature and commercial catalogs, reflecting its status as both a distinct chemical entity and an impurity in pharmaceutical preparations. Table 1 presents these alternative designations.
Table 1: Alternative Names for 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Chemical Properties
The compound possesses distinct chemical properties that differentiate it from L-tryptophan while maintaining some structural similarities. Table 2 summarizes these properties.
Table 2: Chemical Properties of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Property | Value | Reference |
---|---|---|
CAS Number | 164068-19-3 | |
Molecular Formula | C₂₂H₂₃N₃O₄ | |
Molecular Weight | 393.4357 g/mol | |
Stereochemistry | Mixed | |
Defined Stereocenters | 1 of 3 | |
Charge | 0 |
The compound's molecular structure incorporates an indole moiety and a propyl chain with hydroxyl groups, contributing to its distinctive properties and potential biological interactions. The presence of multiple stereocenters with only one definitively assigned stereochemistry suggests a complex three-dimensional structure that may influence its physical properties and biological activity .
Structural Identifiers
For research and analytical purposes, several standardized identifiers are used to unambiguously represent the structure of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan. Table 3 presents these structural identifiers.
Table 3: Structural Identifiers for 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Identifier | Value | Reference |
---|---|---|
IUPAC Name | (2S)-2-amino-3-[2-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-1H-indol-3-yl]propanoic acid | |
SMILES | NC@@HC(O)=O | |
InChI Key | AUBOWAVUZUFMLE-DZIBYMRMSA-N | |
InChI | InChI=1S/C22H23N3O4/c23-16(22(28)29)9-14-12-5-2-4-8-18(12)25-21(14)20(19(27)11-26)15-10-24-17-7-3-1-6-13(15)17/h1-8,10,16,19-20,24-27H,9,11,23H2,(H,28,29)/t16-,19?,20?/m0/s1 |
Comparison with L-Tryptophan
Understanding 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan in the context of its parent compound, L-tryptophan, provides valuable insights into its potential properties and functions. Table 4 compares key aspects of both compounds.
Table 4: Comparison Between 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan and L-tryptophan
L-tryptophan is an essential amino acid that cannot be synthesized by humans and must be obtained through diet . It serves as a precursor to several important biochemicals in the body, including the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 (niacin) . Unlike L-tryptophan, the specific biological functions and properties of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan remain largely uncharacterized.
Future Research Directions
Current knowledge of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan is primarily limited to its chemical identity and occurrence as an impurity. Several promising research directions could expand our understanding of this compound:
Formation Mechanism
Investigating the precise mechanism by which 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan forms during L-tryptophan synthesis or metabolism would provide valuable insights into chemical and biochemical processes involving tryptophan.
Biological Activity
Studies evaluating the potential biological activity of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan, particularly in relation to the known activities of L-tryptophan and its metabolites, could reveal whether this compound has significant physiological effects.
Analytical Method Development
Development and validation of specialized analytical methods for the detection and quantification of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan in various matrices, including biological samples, would support further research into its occurrence and significance.
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